There are several methods for synthesizing 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloridequinoline, including catalytic hydrogenation of isoquinoline, Skraup synthesis, and Pictet-Spengler reaction. Catalytic hydrogenation of isoquinoline involves the use of hydrogen gas and a catalyst, such as Raney nickel or palladium, to reduce the isoquinoline to 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloridequinoline. Skraup synthesis involves the condensation of glycerol, aniline, and sulfuric acid in the presence of oxidant, such as nitrobenzene, to produce 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloridequinoline. Pictet-Spengler reaction involves the condensation of a tryptamine or tryptophan derivative with an aldehyde or a ketone in the presence of an acid catalyst to produce 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloridequinoline.
The characterization of 7-methyl-4,7-diazaspiro[2.5]octane dihydrochloridequinoline is usually done using various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared spectroscopy (IR). The compound's chemical structure is determined using X-ray crystallography or Mass Spectrometry.